N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Overview
Description
N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a chemical compound that features a pyrazole ring substituted with benzyl and acetamide groups
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit action against enzymes such asDHFR and enoyl ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively .
Mode of Action
It’s suggested that the compound interacts with its targets through a fitting pattern in the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .
Biochemical Pathways
Given its potential targets, it may influence thefolic acid synthesis pathway (through DHFR inhibition) and the fatty acid synthesis pathway (through enoyl ACP reductase inhibition) . These pathways are critical for cell growth and replication, so their disruption can lead to potent antimicrobial or anticancer effects.
Result of Action
Similar compounds have shown strong antibacterial and antitubercular properties . This suggests that the compound may exert its effects by inhibiting bacterial growth or replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzyl bromide and acetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in solvents like DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially with hydrogenated benzyl or acetamide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar core structure but lacking the benzyl and acetamide groups.
N-benzylacetamide: Contains the benzyl and acetamide groups but lacks the pyrazole ring.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but without the benzyl group.
Uniqueness
N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to the combination of the pyrazole ring with benzyl and acetamide groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-benzyl-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-8-12(2)17(16-11)10-14(18)15-9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRILRRGKUCGYRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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